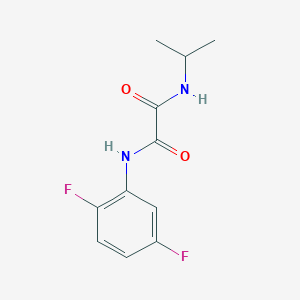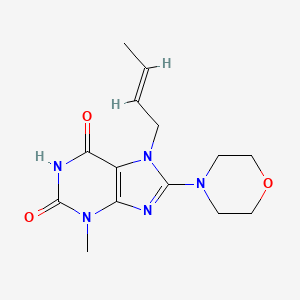![molecular formula C10H17NO2 B2570415 N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide CAS No. 2224205-59-6](/img/structure/B2570415.png)
N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide, also known as MOPA, is a chemical compound that has been of great interest in scientific research due to its potential applications in various fields. MOPA is a small molecule with a molecular weight of 167.21 g/mol and a chemical formula of C9H15NO2.
Mecanismo De Acción
N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide exerts its biological effects by binding to specific target proteins, including ion channels and enzymes. The exact mechanism of action of N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide is not fully understood, but it is thought to involve the modulation of protein activity through the disruption of protein-ligand interactions.
Biochemical and Physiological Effects:
N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide has been shown to have a variety of biochemical and physiological effects, depending on the target protein it binds to. For example, N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide has been shown to inhibit the activity of certain enzymes, which can lead to the disruption of metabolic pathways and cell death. Additionally, N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide has been shown to modulate the activity of ion channels, which can affect the electrical properties of cells and lead to changes in neuronal signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide in lab experiments is its high potency, which allows for the use of low concentrations of the compound. Additionally, N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide is relatively easy to synthesize and purify, making it a cost-effective tool for research. However, one limitation of using N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide is its potential toxicity, which can limit its use in certain experimental systems.
Direcciones Futuras
There are several potential future directions for research involving N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide. One area of interest is the development of N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide-based therapies for cancer, which could involve the use of N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide as a chemotherapeutic agent or as a tool to study the mechanisms of cancer cell growth and proliferation. Additionally, N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide could be used as a tool to study the structure and function of ion channels and enzymes, which could lead to the development of new drugs for the treatment of neurological and metabolic disorders. Finally, further research is needed to fully understand the mechanism of action of N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide and its potential applications in various fields of science.
Métodos De Síntesis
N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide can be synthesized through a multi-step process involving the reaction of 3-methyl-4-oxanone with propargylamine followed by the addition of acetic anhydride and sodium acetate. The resulting product is then purified through column chromatography to obtain N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide in high purity.
Aplicaciones Científicas De Investigación
N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide has been studied extensively for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide has been shown to exhibit antitumor activity and is being investigated as a potential treatment for cancer. In biochemistry, N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide has been used as a tool to study protein-ligand interactions and enzyme inhibition. In neuroscience, N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide has been shown to modulate the activity of ion channels and has potential applications in the treatment of neurological disorders.
Propiedades
IUPAC Name |
N-[(3-methyloxan-4-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-3-10(12)11-6-9-4-5-13-7-8(9)2/h3,8-9H,1,4-7H2,2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKQVWUPILWDFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCC1CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2570332.png)
![2-[2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]-N-propylacetamide](/img/structure/B2570338.png)
![2-Chloro-N-[1-(hydroxymethyl)-4-methoxy-2,3-dihydroinden-1-yl]acetamide](/img/structure/B2570340.png)
![7-(4-chlorophenyl)-1,3-dimethyl-5-((2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2570341.png)


![N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-fluorophenyl)oxamide](/img/structure/B2570344.png)

![3-methoxy-4-{[(2E)-3-phenylprop-2-en-1-yl]oxy}benzaldehyde](/img/structure/B2570349.png)
![5-Bromo-2-{4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazin-1-yl}pyrimidine](/img/structure/B2570350.png)

![Quinoxalin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2570352.png)

